molecular formula C17H15N3O3 B7142676 4-methyl-N-[3-(4-methyl-1,3-oxazol-2-yl)phenyl]-6-oxo-1H-pyridine-3-carboxamide

4-methyl-N-[3-(4-methyl-1,3-oxazol-2-yl)phenyl]-6-oxo-1H-pyridine-3-carboxamide

Cat. No.: B7142676
M. Wt: 309.32 g/mol
InChI Key: VIKQRVAKKSFCNH-UHFFFAOYSA-N
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Description

4-methyl-N-[3-(4-methyl-1,3-oxazol-2-yl)phenyl]-6-oxo-1H-pyridine-3-carboxamide is a complex organic compound featuring a pyridine ring, an oxazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[3-(4-methyl-1,3-oxazol-2-yl)phenyl]-6-oxo-1H-pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized via the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.

    Attachment to the Phenyl Ring: The oxazole derivative is then coupled with a phenyl ring through a Suzuki or Heck coupling reaction, using palladium catalysts.

    Formation of the Pyridine Ring: The pyridine ring is synthesized separately, often through a Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.

    Final Coupling: The pyridine and oxazole derivatives are coupled through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the oxazole or pyridine rings, potentially leading to ring-opened products or reduced heterocycles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are frequently used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions may use reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups could yield carboxylic acids, while reduction of the oxazole ring might produce an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, the compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound are investigated for their potential to treat various diseases. The presence of the oxazole and pyridine rings suggests possible applications in anti-inflammatory, antimicrobial, and anticancer therapies.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable heterocyclic structure.

Mechanism of Action

The mechanism of action of 4-methyl-N-[3-(4-methyl-1,3-oxazol-2-yl)phenyl]-6-oxo-1H-pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole and pyridine rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for its biological activity. These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-[3-(4-methyl-1,3-oxazol-2-yl)phenyl]-6-oxo-1H-pyridine-3-carboxamide
  • 4-methyl-N-[3-(4-methyl-1,3-thiazol-2-yl)phenyl]-6-oxo-1H-pyridine-3-carboxamide
  • 4-methyl-N-[3-(4-methyl-1,3-imidazol-2-yl)phenyl]-6-oxo-1H-pyridine-3-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems. The presence of both oxazole and pyridine rings in a single molecule provides a distinct set of chemical and biological properties that are not found in other similar compounds. This unique structure allows for specific interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-methyl-N-[3-(4-methyl-1,3-oxazol-2-yl)phenyl]-6-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-10-6-15(21)18-8-14(10)16(22)20-13-5-3-4-12(7-13)17-19-11(2)9-23-17/h3-9H,1-2H3,(H,18,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIKQRVAKKSFCNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC=C1C(=O)NC2=CC=CC(=C2)C3=NC(=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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